[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
CAS No.: 387854-49-1
Cat. No.: VC11792957
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387854-49-1 |
|---|---|
| Molecular Formula | C15H15NO3S |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | [2-(N-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C15H15NO3S/c1-11-8-9-13(20-11)15(18)19-10-14(17)16(2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
| Standard InChI Key | DUSKWTGUOZDAPE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(S1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |
Introduction
[Methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound featuring a methyl group, a phenyl group, and a carbamoyl moiety linked to a 5-methylthiophene-2-carboxylate. This compound is of interest in medicinal chemistry due to its unique combination of functional groups, which may confer specific biological activities.
Synthesis Methods
The synthesis of [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. These may include the reaction of phenylamine with isocyanates followed by esterification with thiophene-2-carboxylic acid derivatives. The versatility of organic reactions allows for various pathways to construct this complex molecule.
Synthesis Pathways:
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Phenylamine and Isocyanate Reaction: Formation of a carbamoyl intermediate.
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Esterification with Thiophene Derivatives: Attachment of the thiophene-2-carboxylate moiety.
Potential Applications
Given its unique structure, [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has potential applications in medicinal chemistry. The compound's functional groups may interact with biological targets, such as enzymes or receptors, which could lead to novel therapeutic agents.
Potential Biological Activities:
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Enzyme Inhibition: Interaction with specific enzymes.
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Receptor Binding: Potential for modulating receptor activity.
Comparison Table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl(Phenyl)Carbamate | Carbamate group with phenyl | Insecticidal |
| Thienopyridine | Thiophene fused with pyridine | Antiplatelet |
| Phenylurea | Urea linkage with phenyl | Herbicidal |
| [Methyl(Phenyl)Carbamoyl]Methyl 5-Methylthiophene-2-Carboxylate | Carbamoyl, Phenyl, Thiophene | Potential medicinal applications |
Future Research Directions
Further research into the properties and interactions of [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is crucial for advancing its potential applications. This includes detailed studies on its biological activity, optimization of synthesis methods, and exploration of its drug-like properties.
Research Focus:
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Biological Activity Assessment: In vitro and in vivo studies to evaluate therapeutic potential.
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Synthesis Optimization: Development of efficient and scalable synthesis pathways.
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Drug-Like Properties: Evaluation using tools like SwissAdme to assess pharmacokinetic and pharmacodynamic profiles.
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